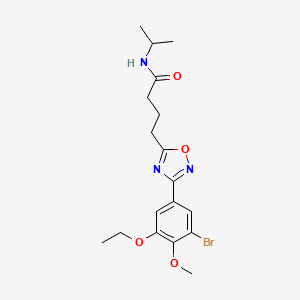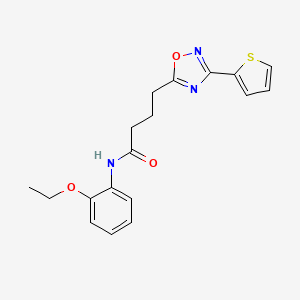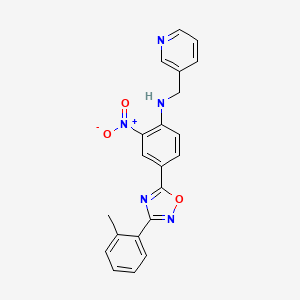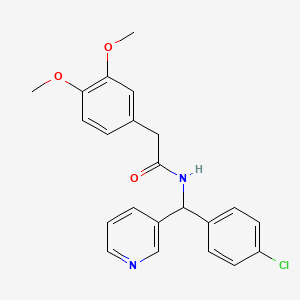
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer agent. This compound belongs to the family of benzamides and has been shown to have a unique mechanism of action that targets multiple signaling pathways involved in cancer cell growth and survival.
Mechanism of Action
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide targets multiple signaling pathways involved in cancer cell growth and survival, including the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and the JAK/STAT pathway. It inhibits the activity of these pathways by binding to a specific site on the enzyme PIM kinase, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth and metastasis. It also inhibits angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors, which is essential for tumor growth and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide is its ability to target multiple signaling pathways involved in cancer cell growth and survival, making it a promising candidate for combination therapy. However, one of the limitations of this compound is its low solubility, which can affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide as an anti-cancer agent. One direction is to improve its solubility and bioavailability by developing new formulations or prodrugs. Another direction is to test its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. In addition, further studies are needed to understand the mechanism of action of this compound in different types of cancer cells and to identify biomarkers that can predict its efficacy in patients.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide involves several steps, including the reaction of 2-hydroxy-6-methylquinoline with formaldehyde and subsequent reactions with m-toluidine and 4-nitrobenzoic acid. The final product is purified by recrystallization and characterized by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been extensively studied for its potential as an anti-cancer agent in various preclinical and clinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-4-3-5-22(13-16)27(25(30)18-7-9-21(10-8-18)28(31)32)15-20-14-19-12-17(2)6-11-23(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHPGGBTESHXSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N'-(4-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7695072.png)



![N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7695095.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695111.png)






